molecular formula C16H19N7O3 B2752320 N2-(3-(1H-imidazol-1-yl)propyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine CAS No. 1251685-51-4

N2-(3-(1H-imidazol-1-yl)propyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No. B2752320
CAS RN: 1251685-51-4
M. Wt: 357.374
InChI Key: YNTAOLHFISPDOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The imidazole and pyrimidine rings are aromatic, meaning they have a special stability due to delocalized electrons. The furan ring is a five-membered ring with an oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the imidazole ring is a common motif in biological molecules and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and nitrogen atoms could affect its solubility, stability, and reactivity .

Scientific Research Applications

Antitubercular Activity

Given the global health challenge posed by tuberculosis, it’s crucial to explore novel antitubercular agents. Imidazole-based compounds have shown promise in inhibiting Mycobacterium tuberculosis (MTB) growth. Investigating the antitubercular activity of our compound could contribute to the development of new drugs for tuberculosis treatment .

Drug Development

Imidazole serves as a core structure in several commercially available drugs. Understanding the synthetic routes and pharmacological activities of imidazole derivatives can guide drug development efforts. Our compound may contribute to this field.

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and potential hazards .

properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-(3-imidazol-1-ylpropyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-12-14(23(24)25)15(19-10-13-4-2-9-26-13)21-16(20-12)18-5-3-7-22-8-6-17-11-22/h2,4,6,8-9,11H,3,5,7,10H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTAOLHFISPDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)NCC3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-(1H-imidazol-1-yl)propyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine

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